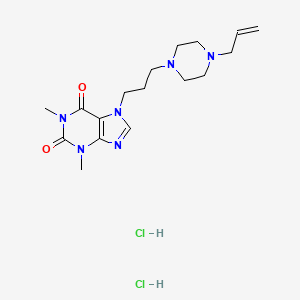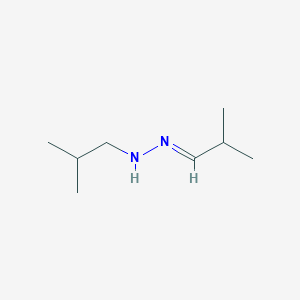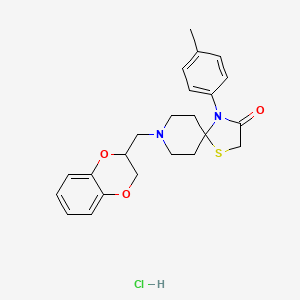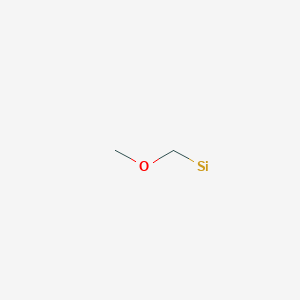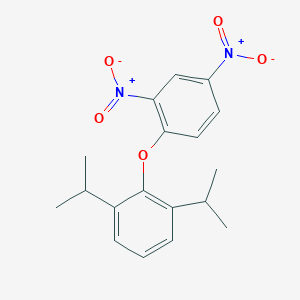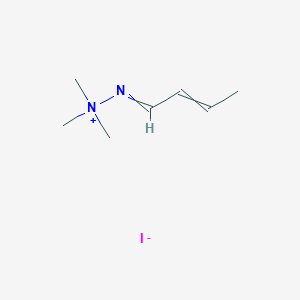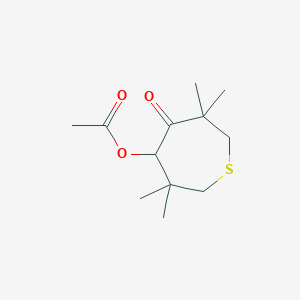![molecular formula C28H28N4 B14703775 N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine CAS No. 23456-88-4](/img/structure/B14703775.png)
N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine is a complex organic compound characterized by its unique structure, which includes benzyl, dibenzylamino, and diazenyl groups attached to a phenylmethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine typically involves multi-step organic reactions. One common method includes the coupling of benzylamine with benzaldehyde under specific conditions to form an intermediate, which is then further reacted with diazenyl compounds to achieve the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism by which N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[(dibenzylamino)disulfanyl]phenylmethanamine
- N-benzyl-3-(benzylamino)-2-methylpropanamide
- N,N-diethyl-2-methoxy-2-phenylethanamine
Uniqueness
N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
23456-88-4 |
|---|---|
Molecular Formula |
C28H28N4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine |
InChI |
InChI=1S/C28H28N4/c1-5-13-25(14-6-1)21-31(22-26-15-7-2-8-16-26)29-30-32(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
NQOAYYLTRTXFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=NN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
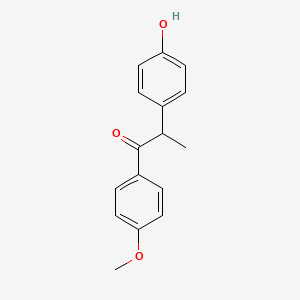
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
